molecular formula C23H15N5O5 B2593472 6-methoxy-1-(3-nitrophenyl)-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901044-98-2

6-methoxy-1-(3-nitrophenyl)-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2593472
CAS No.: 901044-98-2
M. Wt: 441.403
InChI Key: NLHCIWHLUMYLRA-UHFFFAOYSA-N
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Description

6-methoxy-1-(3-nitrophenyl)-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline is a complex organic compound that belongs to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of nitro groups and a methoxy group in its structure suggests that it may have interesting electronic properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-1-(3-nitrophenyl)-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrazole Ring: This can be achieved by reacting a hydrazine derivative with a 1,3-diketone or a β-keto ester under acidic or basic conditions.

    Quinoline Ring Construction: The pyrazole intermediate can then be subjected to cyclization with an appropriate aniline derivative to form the quinoline ring.

    Introduction of Nitro Groups: Nitration of the aromatic rings can be performed using a mixture of concentrated nitric acid and sulfuric acid.

    Methoxylation: The methoxy group can be introduced via methylation of a hydroxyl precursor using methyl iodide or dimethyl sulfate in the presence of a base.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas over a palladium catalyst or using sodium dithionite.

    Substitution: Electrophilic aromatic substitution reactions can occur, especially on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Halogenation using chlorine or bromine, nitration using nitric acid, sulfonation using sulfuric acid.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes due to its potential fluorescence properties.

    Medicine: Potential use as a pharmaceutical intermediate or active compound due to its structural similarity to known bioactive molecules.

    Industry: Possible applications in materials science, such as in the development of organic semiconductors or dyes.

Mechanism of Action

The mechanism of action of 6-methoxy-1-(3-nitrophenyl)-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The nitro groups could participate in redox reactions, while the methoxy group might influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1H-pyrazolo[4,3-c]quinoline: The parent compound without the methoxy and nitro groups.

    6-methoxy-1-phenyl-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline: A similar compound with only one nitro group.

    6-methoxy-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline: Another similar compound with a different substitution pattern.

Uniqueness

The presence of both nitro groups and a methoxy group in 6-methoxy-1-(3-nitrophenyl)-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline makes it unique in terms of its electronic properties and potential reactivity. These functional groups can significantly influence the compound’s chemical behavior and biological activity, making it a valuable molecule for research and development.

Properties

IUPAC Name

6-methoxy-1-(3-nitrophenyl)-3-(4-nitrophenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15N5O5/c1-33-20-7-3-6-18-22(20)24-13-19-21(14-8-10-15(11-9-14)27(29)30)25-26(23(18)19)16-4-2-5-17(12-16)28(31)32/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLHCIWHLUMYLRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C3C(=CN=C21)C(=NN3C4=CC(=CC=C4)[N+](=O)[O-])C5=CC=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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